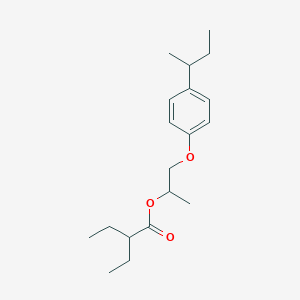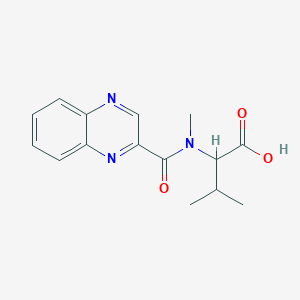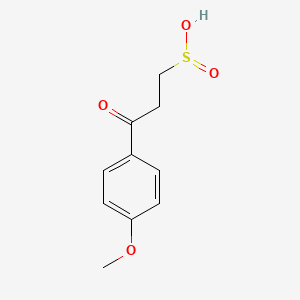
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a propanone sulfinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid typically involves the reaction of 4-methoxybenzaldehyde with a sulfinic acid derivative under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzaldehyde reacts with a sulfinic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated methoxyphenyl derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinic acid group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. Additionally, the methoxyphenyl group can interact with aromatic receptors, influencing biological activity. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the sulfinic acid moiety.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but differs in its aldehyde functional group.
3-(4-Methoxyphenyl)acryloyl derivatives: Similar aromatic structure but different functional groups
Uniqueness
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid is unique due to the presence of both the methoxyphenyl and sulfinic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
65373-85-5 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C10H12O4S/c1-14-9-4-2-8(3-5-9)10(11)6-7-15(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
XFGSFQUTPPESRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


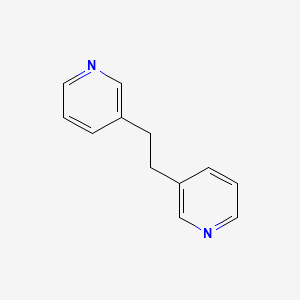

![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)
![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)


![[Cyclohexyl(nitroso)amino]urea](/img/structure/B13997195.png)
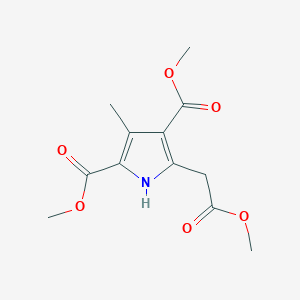
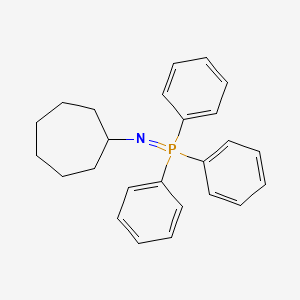
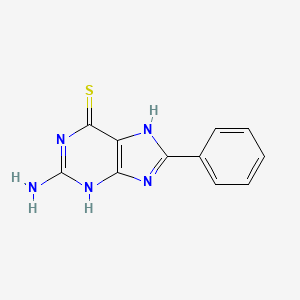
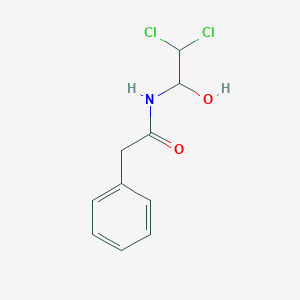
![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)
